

# Spectroscopic Profile of 2-Methylmercaptopropionaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methylmercapto-propionaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylmercaptopropionaldehyde (also known as methional), a key compound in flavor chemistry and a potential biomarker in various biological processes. This document outlines its characteristic spectral features and provides detailed experimental protocols for its analysis.

## Chemical Structure and Properties

- IUPAC Name: 3-(Methylsulfanyl)propanal
- Molecular Formula:  $C_4H_8OS$
- Molecular Weight: 104.17 g/mol
- Appearance: Colorless to pale yellow liquid with a powerful, onion-like odor.

## Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for 2-Methylmercaptopropionaldehyde, presented in a clear, tabular format for easy reference and comparison.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum provides detailed information about the hydrogen atom environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.78	Triplet (t)	1H	CHO
2.79	Triplet (t)	2H	S-CH <sub>2</sub> -C
2.77	Triplet (t)	2H	C-CH <sub>2</sub> -CHO
2.13	Singlet (s)	3H	S-CH <sub>3</sub>

Data sourced from a 400 MHz spectrum in CDCl<sub>3</sub>.<sup>[1]</sup> The splitting patterns are predicted based on the structure, where the aldehyde proton is coupled to the adjacent methylene group, and the two methylene groups are coupled to each other.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum identifies the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
200.61	C=O
43.21	S-CH <sub>2</sub>
26.43	CH <sub>2</sub> -CHO
15.50	S-CH <sub>3</sub>

Data sourced from a 100.54 MHz spectrum in CDCl<sub>3</sub>.<sup>[1]</sup>

## Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~2920	C-H Stretch	Alkyl (CH <sub>2</sub> , CH <sub>3</sub> )
2830-2700	C-H Stretch	Aldehyde (CHO)
1740-1720	C=O Stretch	Aldehyde (Saturated)

Characteristic absorption ranges for aliphatic aldehydes.[2][3][4] The strong carbonyl (C=O) stretch is a key diagnostic peak for aldehydes.[2][3] Another important feature is the pair of C-H stretching bands for the aldehyde proton.[3]

## Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
104	High	[M] <sup>+</sup> (Molecular Ion)
48	Base Peak	[CH <sub>3</sub> S=CH <sub>2</sub> ] <sup>+</sup>
47	High	[CH <sub>2</sub> SH] <sup>+</sup>

Data obtained from NIST Mass Spectrometry Data Center.[5] The fragmentation of aldehydes is characterized by cleavage of the bonds adjacent to the carbonyl group.[6][7]

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra.

- **Sample Preparation:** Dissolve approximately 5-10 mg of 2-Methylmercaptopropionaldehyde in ~0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- Instrumentation: Utilize a 400 MHz (for  $^1\text{H}$ ) or 100 MHz (for  $^{13}\text{C}$ ) NMR spectrometer.<sup>[1]</sup>
- Acquisition Parameters ( $^1\text{H}$ ):
  - Number of scans: 16-32
  - Relaxation delay: 1-2 seconds
  - Pulse width:  $90^\circ$
- Acquisition Parameters ( $^{13}\text{C}$ ):
  - Number of scans: 1024-4096
  - Relaxation delay: 2-5 seconds
  - Pulse program: Proton-decoupled
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal.

## Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This protocol describes a common method for obtaining an IR spectrum of a liquid sample.

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.
- Sample Application: Place a small drop of neat 2-Methylmercaptopropionaldehyde liquid directly onto the ATR crystal.

- **Sample Scan:** Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

## Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile flavor compounds like 2-Methylmercaptopropionaldehyde.[\[1\]](#)

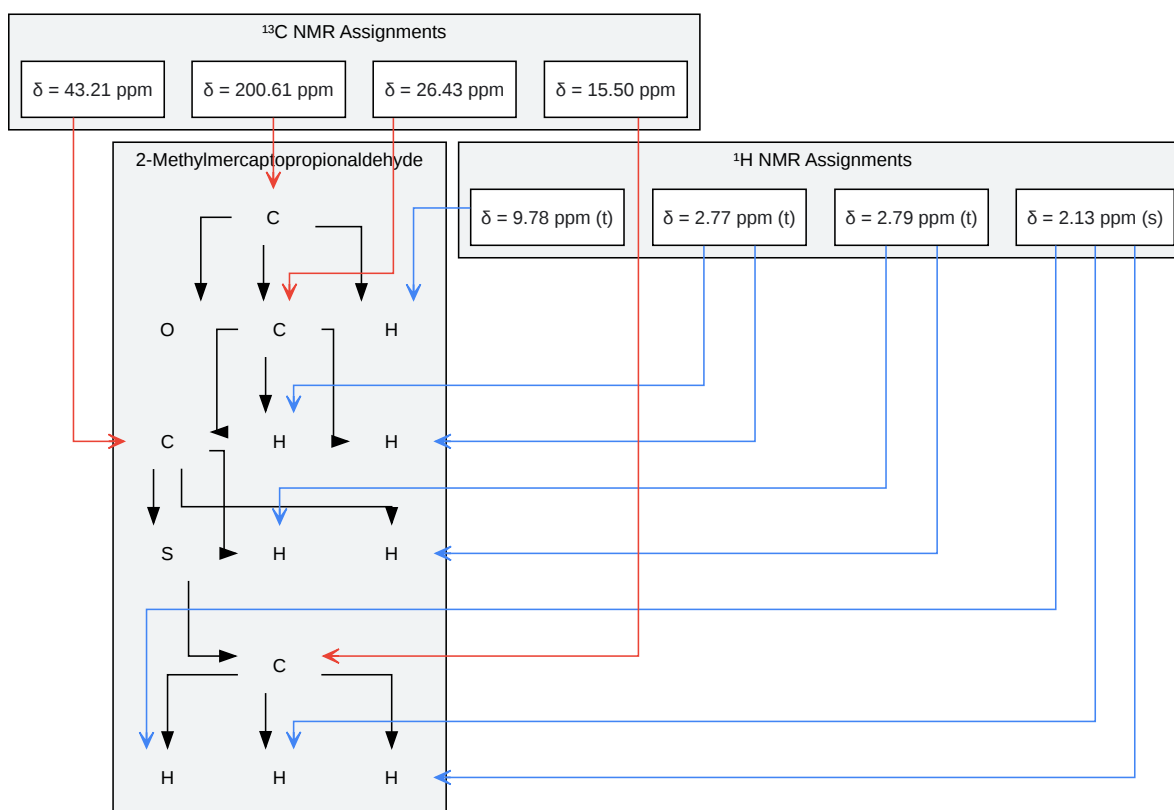
- **Sample Preparation:** Prepare a dilute solution of 2-Methylmercaptopropionaldehyde in a volatile solvent such as dichloromethane or methanol (e.g., 100 µg/mL).
- **Instrumentation:** Use a GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- **GC Conditions:**
  - **Injector Temperature:** 250 °C
  - **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.
  - **Oven Temperature Program:** Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 190 °C and hold for 20 minutes.[\[1\]](#)
  - **Injection Volume:** 1 µL with a split ratio of 100:1.
- **MS Conditions:**
  - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
  - **MS Source Temperature:** 230 °C
  - **MS Quadrupole Temperature:** 150 °C
  - **Scan Range:** m/z 35-350

- Data Analysis: Identify the compound based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

## Visualizations

### NMR Spectral Assignment

The following diagram illustrates the chemical structure of 2-Methylmercaptopropionaldehyde and the assignment of its  $^1\text{H}$  and  $^{13}\text{C}$  NMR signals.



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Caption: NMR signal assignments for 2-Methylmercaptopropionaldehyde.

## GC-MS Analysis Workflow

This diagram outlines the logical workflow for the analysis of 2-Methylmercaptopropionaldehyde using Gas Chromatography-Mass Spectrometry.



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Caption: Workflow for GC-MS analysis of volatile compounds.

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